Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes phenol groups and isoxazole rings connected through a hydroxyimino linkage. Its molecular formula is C18H16N4O4, and it is known for its stability and reactivity under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- typically involves multiple steps:
Formation of Isoxazole Rings: The initial step involves the formation of isoxazole rings through a cyclization reaction of appropriate precursors.
Hydroxyimino Linkage Formation:
Coupling with Phenol: Finally, the phenol groups are introduced through a coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenols, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The phenol groups can participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-[oxybis(4,5-dihydro-5,3-isoxazolediyl)]bis-
- Phenol, 2,2’-[iminobis(4,5-dihydro-5,3-isoxazolediyl)]bis-
- Phenol, 2,2’-[methylenebis(4,5-dihydro-5,3-isoxazolediyl)]bis-
Uniqueness
Phenol, 2,2’-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis- is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
65479-04-1 |
---|---|
Molekularformel |
C18H17N3O5 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
2-[5-[hydroxy-[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]amino]-4,5-dihydro-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C18H17N3O5/c22-15-7-3-1-5-11(15)13-9-17(25-19-13)21(24)18-10-14(20-26-18)12-6-2-4-8-16(12)23/h1-8,17-18,22-24H,9-10H2 |
InChI-Schlüssel |
IPWAZGIEBHFSSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=CC=C2O)N(C3CC(=NO3)C4=CC=CC=C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.